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Compound of Interest

Compound Name:
2-Phenyl-1H-imidazole-4-

carbaldehyde

Cat. No.: B1587446 Get Quote

2-Phenyl-1H-imidazole-4-carbaldehyde (CAS No: 68282-47-3) is an aromatic heterocyclic

compound featuring a central imidazole ring substituted with a phenyl group at the 2-position

and a formyl (carbaldehyde) group at the 4-position. This specific arrangement of functional

groups imparts a unique combination of electronic properties, steric features, and chemical

reactivity, making it a highly valuable and versatile building block in synthetic chemistry.

The imidazole core is a ubiquitous motif in biologically active molecules, including the essential

amino acid histidine and purines, highlighting its inherent biocompatibility and ability to engage

in crucial biological interactions. The addition of a phenyl ring introduces lipophilicity and

potential for π-π stacking interactions, while the aldehyde function serves as a reactive handle

for extensive synthetic diversification. Consequently, this molecule is a frequent starting point

for the development of compounds with a wide spectrum of therapeutic activities, including

anticancer, antifungal, anti-inflammatory, and antimicrobial properties.

Molecular Structure and Physicochemical
Properties
The structural integrity of 2-Phenyl-1H-imidazole-4-carbaldehyde is the foundation of its

chemical behavior. The molecule consists of a planar five-membered imidazole ring linked to a

phenyl group and a carbaldehyde group. An important structural feature of the 1H-imidazole

ring is the existence of two equivalent tautomeric forms due to the migration of the proton

between the two nitrogen atoms.
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Physicochemical Data Summary
All quantitative data for the molecule are summarized in the table below for ease of reference.

Property Value Reference

IUPAC Name
2-phenyl-1H-imidazole-4-

carbaldehyde

CAS Number 68282-47-3

Molecular Formula C₁₀H₈N₂O

Molecular Weight 172.18 g/mol

Appearance White to light yellow solid

Melting Point 167-169 °C

Boiling Point 418.9 ± 18.0 °C (Predicted)

SMILES
C1=CC=C(C=C1)C2=NC=C(N

2)C=O

InChI

InChI=1S/C10H8N2O/c13-7-9-

6-11-10(12-9)8-4-2-1-3-5-8/h1-

7H,(H,11,12)

Synthesis Methodologies: Constructing the Core
Scaffold
The synthesis of 2,4-disubstituted imidazoles like the title compound can be approached

through several established organic chemistry reactions. The most logical and industrially

relevant strategies involve the initial construction of the 2-phenylimidazole core followed by

formylation, or a multicomponent reaction that assembles the entire substituted ring in a single

step.

Strategy 1: The Debus-Radziszewski Imidazole
Synthesis
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A classical and highly effective method for creating trisubstituted imidazoles is the Debus-

Radziszewski synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound,

an aldehyde, and ammonia. To specifically target 2-Phenyl-1H-imidazole-4-carbaldehyde, a

protected glyoxal derivative would be required to later reveal the aldehyde functionality, making

this a multi-step but reliable approach. A generalized scheme is presented below.

1,2-Dicarbonyl
(e.g., Glyoxal)

Aldehyde
(e.g., Benzaldehyde)

Ammonia (2 equiv.)

Substituted Imidazole Condensation 

Click to download full resolution via product page

Caption: Generalized Debus-Radziszewski Imidazole Synthesis.

Strategy 2: Formylation via the Vilsmeier-Haack
Reaction
A more direct and widely used method for introducing a formyl group onto an electron-rich

heterocyclic ring is the Vilsmeier-Haack reaction. This approach would begin with the synthesis

of 2-phenylimidazole, which is then subjected to the Vilsmeier reagent (formed from

phosphorus oxychloride and dimethylformamide) to install the carbaldehyde group at the C4

position. The high reactivity of the imidazole ring makes it an excellent substrate for this type of

electrophilic substitution.
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Vilsmeier Reagent Formation

Formylation & Hydrolysis

DMF

[ClCH=N(CH₃)₂]⁺Cl⁻
(Vilsmeier Reagent)

POCl₃

Iminium Salt Intermediate

2-Phenyl-1H-imidazole

 Electrophilic Attack 

Aqueous Workup
(Hydrolysis)

2-Phenyl-1H-imidazole-
4-carbaldehyde

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.

Experimental Protocol: Synthesis of 2-Phenyl-1H-
imidazole-4-carbaldehyde
This protocol is a representative procedure based on the Vilsmeier-Haack formylation of 2-

phenylimidazole.

Step 1: Synthesis of 2-Phenylimidazole
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In a round-bottom flask, combine benzaldehyde (1 eq.), glyoxal (40% in water, 1 eq.), and

ammonium acetate (3-4 eq.) in glacial acetic acid.

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence

ceases.

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield

crude 2-phenylimidazole. Recrystallize from an appropriate solvent system (e.g.,

ethanol/water) if necessary.

Step 2: Vilsmeier-Haack Formylation

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool

dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.

Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF with vigorous stirring,

maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be

observed.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

Add a solution of 2-phenylimidazole (1 eq.), synthesized in Step 1, in DMF dropwise to the

Vilsmeier reagent suspension.

After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-5

hours. Monitor the reaction by TLC.

Cool the mixture to room temperature and carefully pour it onto crushed ice.

Basify the solution to pH 9-10 with a cold aqueous sodium hydroxide solution (e.g., 2M

NaOH).
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The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash

thoroughly with water until the filtrate is neutral, and dry under vacuum.

Purify the crude product by column chromatography (Silica gel, using a hexane/ethyl acetate

gradient) or recrystallization to obtain pure 2-Phenyl-1H-imidazole-4-carbaldehyde.

Spectroscopic Characterization
The structural elucidation of 2-Phenyl-1H-imidazole-4-carbaldehyde is confirmed through a

combination of standard spectroscopic techniques. The expected spectral data are

summarized below, based on the known effects of its constituent functional groups.
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Technique Expected Features

¹H NMR

- Aldehyde Proton (CHO): A distinct singlet in

the downfield region, typically δ 9.5-10.5 ppm. -

Imidazole Ring Protons: Two singlets or

doublets in the aromatic region (δ 7.0-8.5 ppm),

one for the C5-H and one for the N-H (which

may be broad and exchangeable with D₂O). -

Phenyl Ring Protons: Multiplets in the aromatic

region (δ 7.2-8.0 ppm), corresponding to the

ortho, meta, and para protons.

¹³C NMR

- Carbonyl Carbon (CHO): A characteristic peak

in the highly deshielded region, δ 185-195 ppm.

- Imidazole Ring Carbons: Peaks in the aromatic

region (δ 115-150 ppm). The C2 carbon

attached to the phenyl group will be distinct from

C4 and C5. - Phenyl Ring Carbons: Multiple

signals in the aromatic region (δ 120-140 ppm).

IR Spectroscopy

- N-H Stretch: A broad absorption band around

3100-3300 cm⁻¹. - C=O Stretch (Aldehyde): A

strong, sharp absorption band around 1680-

1700 cm⁻¹. - C=N and C=C Stretches: Medium

to strong absorptions in the 1450-1620 cm⁻¹

region.

Mass Spectrometry

- Molecular Ion (M⁺): A prominent peak at m/z

corresponding to the molecular weight of the

compound (172.18).

Note: Actual chemical shifts and absorption frequencies can vary based on the solvent and

experimental conditions.

Reactivity and Applications in Drug Development
The utility of 2-Phenyl-1H-imidazole-4-carbaldehyde as a synthetic intermediate stems from

the reactivity of its aldehyde group and the imidazole ring.
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Key Reactions:
Reductive Amination: The aldehyde can be converted into various amines, providing access

to a wide array of substituted side chains.

Wittig Reaction: Allows for the formation of C=C double bonds, extending the carbon

skeleton.

Condensation Reactions: Can react with active methylene compounds or amines to form

Schiff bases, oximes, hydrazones, and other derivatives, which are often biologically active

themselves.

N-Alkylation/Arylation: The N-H of the imidazole ring can be substituted, allowing for

modulation of the compound's steric and electronic properties.

This chemical versatility enables its use as a core scaffold in the synthesis of more complex

molecules with targeted biological activities.

Synthetic Diversification

Derivative Libraries

2-Phenyl-1H-imidazole-
4-carbaldehyde

Reductive Amination Condensation
(e.g., with Hydrazine) Wittig Reaction N-Alkylation

Amine Derivatives Hydrazone Library Alkene Derivatives N-Substituted Analogs

Biological Screening
(Anticancer, Antifungal, etc.)
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Caption: Synthetic workflow for drug candidate development.

Safety and Handling
As a laboratory chemical, 2-Phenyl-1H-imidazole-4-carbaldehyde must be handled with

appropriate precautions.

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335). Thorough toxicological properties have

not been fully investigated.

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses

with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an

inert atmosphere (e.g., nitrogen or argon). The compound may be hygroscopic.

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and

acid anhydrides.

Conclusion
2-Phenyl-1H-imidazole-4-carbaldehyde is a molecule of fundamental importance in modern

synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile

reactivity make it an invaluable platform for the design and discovery of new chemical entities.

Understanding its core properties, as detailed in this guide, empowers researchers to fully

leverage its potential in developing next-generation therapeutics and functional materials.

To cite this document: BenchChem. [Introduction: The Architectural Significance of 2-Phenyl-
1H-imidazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587446#molecular-structure-of-2-phenyl-1h-
imidazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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